molecular formula C11H15BrClNO B1381143 3-(4-bromo-2-chlorophenoxy)-N,N-dimethylpropan-1-amine CAS No. 1704074-60-1

3-(4-bromo-2-chlorophenoxy)-N,N-dimethylpropan-1-amine

Cat. No. B1381143
M. Wt: 292.6 g/mol
InChI Key: CDVDCADTPBQQLY-UHFFFAOYSA-N
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Description

The compound “3-(4-bromo-2-chlorophenoxy)-N,N-dimethylpropan-1-amine” is a complex organic molecule. It contains a bromine and a chlorine atom attached to a phenyl ring, which is further connected to a propyl chain with a terminal amine group that is substituted with two methyl groups .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the halogens (bromine and chlorine) on the phenyl ring and the dimethylamine group at the end of the propyl chain would significantly influence its structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the halogens and the amine group. The halogens might undergo nucleophilic aromatic substitution reactions, while the amine group could participate in reactions with electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the halogens and amine) would affect properties like solubility, melting point, boiling point, etc .

Scientific Research Applications

Oxidation of Amines and Sulfides

Baumstark and Chrisope (1981) explored the oxidation of tertiary amines and sulfides using a related compound, 3-bromo-4,5-dihydro-5-hydroperoxy-4,4-dimethyl-3,5-diphenyl-3H-pyrazole. This study contributes to understanding the chemical reactions and potential applications of similar bromo-chloro compounds in oxidation processes (Baumstark & Chrisope, 1981).

Chemical Synthesis and Identification

Power et al. (2015) investigated 2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethan-1-one, a cathinone analogue of a phenethylamine compound closely related to 3-(4-bromo-2-chlorophenoxy)-N,N-dimethylpropan-1-amine. This research is significant for chemical synthesis and substance identification, particularly in pharmaceutical contexts (Power et al., 2015).

Drug Metabolism and Bioactivity

Xi et al. (2011) focused on the design, synthesis, and bioactivities of analogs of a potent α₁-adrenoceptor antagonist, where the modification of aromatic rings was a key aspect. This research indicates the role of halogenated compounds in modifying drug efficacy and metabolism (Xi et al., 2011).

Stability Analysis

Dabbene et al. (1997) utilized second-derivative UV spectrophotometry to determine the stability of a related bromo-chloro compound, 3-bromo-N-bromo-N-(3,4-dimethyl-5-isoxazolyl-4-amine)-1,2-naphthoquinone. This study is crucial for understanding the stability and degradation kinetics of similar compounds (Dabbene, Brinón, & de Bertorello, 1997).

Spectroscopic Profiling and Drug Potential

Abraham et al. (2018) conducted spectroscopic profiling (FT-IR, FT-Raman, UV-vis, NMR) and reactivity studies on 3-(4-chlorophenyl)-N, N-dimethyl-3-pyridin-2-ylpropan-1-amine, a structurally related compound. This research is significant for the development of new drugs, particularly selective serotonin reuptake inhibitors (SSRIs) (Abraham et al., 2018).

Phase-Transfer Catalysis in Alkylation

Reinholz et al. (1990) investigated the alkylation of phenols with 1-bromo-3-chloropropane using phase-transfer catalysis. This research offers insights into the use of bromo-chloro compounds in organic synthesis and catalysis (Reinholz et al., 1990).

Safety And Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and environmental impact. Proper handling and disposal procedures should be followed to ensure safety .

properties

IUPAC Name

3-(4-bromo-2-chlorophenoxy)-N,N-dimethylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrClNO/c1-14(2)6-3-7-15-11-5-4-9(12)8-10(11)13/h4-5,8H,3,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDVDCADTPBQQLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCOC1=C(C=C(C=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-bromo-2-chlorophenoxy)-N,N-dimethylpropan-1-amine

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